molecular formula C18H19N3O3S2 B2784794 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole CAS No. 1448136-18-2

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole

Cat. No.: B2784794
CAS No.: 1448136-18-2
M. Wt: 389.49
InChI Key: XKFZUXKBFULKSQ-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity and Thermal Properties

Oxadiazoles, including structures similar to 2-(Thiophen-3-yl)-5-(1-tosylpiperidin-4-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds have also been assessed for their thermal stability and melting points, revealing insights into their potential application in materials resistant to thermal degradation (Arora et al., 2012).

Anticancer Potential

Derivatives of oxadiazoles have been identified as novel apoptosis inducers, suggesting their potential as anticancer agents. Through high-throughput screening, certain oxadiazole compounds demonstrated activity against breast and colorectal cancer cell lines, indicating their relevance in cancer research and therapy (Zhang et al., 2005).

Antimicrobial and Hemolytic Activity

A series of oxadiazole derivatives have been synthesized and screened for their antimicrobial properties, showing activity against various microbial species. These compounds were also evaluated for their hemolytic activity, indicating their safety profile and potential therapeutic applications (Gul et al., 2017).

Antiproliferative Agents and CDK-2 Inhibition

Virtual design and evaluation of oxadiazole derivatives as antiproliferative agents targeting cyclin-dependent kinase 2 (CDK-2) have been conducted. Molecular modeling suggested strong binding interactions, indicating these derivatives' potential in developing new anticancer therapies (Ali et al., 2023).

Optoelectronic Applications

Thiophene-substituted oxadiazole derivatives have been explored for their optoelectronic properties, relevant in applications such as OLEDs, solar cells, chemosensors, and the detection of explosives. Experimental and theoretical analyses provided insights into their suitability for these applications, highlighting their photophysical and electrochemical properties (Thippeswamy et al., 2021).

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-2-4-16(5-3-13)26(22,23)21-9-6-14(7-10-21)17-19-20-18(24-17)15-8-11-25-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFZUXKBFULKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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